The synthesis of MK-8282 involves several steps that include the formation of key intermediates followed by coupling reactions. The initial synthetic route typically starts with the preparation of substituted anilines, which are then reacted with appropriate acyl chlorides to form the phenyl acetamide structure.
MK-8282 has a well-defined molecular structure characterized by its phenyl acetamide backbone. The specific arrangement of functional groups contributes to its binding affinity and selectivity for GPR119.
The three-dimensional conformation of MK-8282 allows for optimal interaction with the GPR119 receptor, facilitating its agonistic activity .
MK-8282 undergoes various chemical reactions that are crucial for its biological activity. The primary reaction of interest is its binding to GPR119, which triggers downstream signaling pathways.
These reactions highlight the compound's mechanism as a therapeutic agent in managing glucose levels in diabetic patients .
The mechanism of action of MK-8282 involves its role as an agonist at the GPR119 receptor. Upon binding to GPR119, MK-8282 induces conformational changes that activate intracellular signaling pathways.
MK-8282 exhibits specific physical and chemical properties that influence its pharmacological profile.
These properties are essential for understanding how MK-8282 behaves in biological systems and its formulation as a pharmaceutical agent .
MK-8282 has significant scientific applications primarily in the field of diabetes research and treatment. Its role as a GPR119 agonist makes it valuable for studies aimed at understanding glucose metabolism and insulin regulation.
The ongoing research into MK-8282 underscores its importance as both a therapeutic candidate and a tool for advancing our understanding of metabolic diseases .
G-Protein-Coupled Receptor 119 (GPR119) is a class A (rhodopsin-like) GPCR primarily expressed in pancreatic β-cells, intestinal L-cells, and hepatocytes. Its activation increases intracellular cyclic adenosine monophosphate (cAMP) levels via Gαs coupling, triggering glucose-dependent insulin secretion from β-cells and enhancing glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) release from enteroendocrine cells [4] [5]. Unlike sulfonylureas, GPR119 agonists promote insulin secretion only during hyperglycemia, minimizing hypoglycemia risk. They also reduce hepatic glucose production and may decrease food intake via gut-brain axis modulation, positioning them as multifaceted antidiabetic agents [4].
Table 1: Key Physiological Effects of GPR119 Activation
Tissue | Signaling Pathway | Biological Outcome |
---|---|---|
Pancreatic β-cells | cAMP ↑ → K⁺-ATP channel closure | Glucose-dependent insulin secretion |
Intestinal L-cells | cAMP ↑ → Ca²⁺ influx | GLP-1, GIP, and PYY release |
Hepatocytes | cAMP ↑ → PKA activation | Suppression of gluconeogenic enzymes |
MK-8282 is a potent, orally bioavailable GPR119 agonist developed to address limitations of earlier candidates. Its design combines two critical elements:
In preclinical studies, MK-8282 demonstrated:
Table 2: Pharmacodynamic Profile of MK-8282 in Animal Models
Parameter | Result | Model | Reference |
---|---|---|---|
Glucose excursion reduction | ∼50% at ≥1 mg/kg | Lean C57BL/6 mice oGTT | [1] |
Effective plasma concentration | 60 nM (0.3 mg/kg dose) | Lean C57BL/6 mice | [1] [2] |
Selectivity | >150-fold vs. other receptors/transporters | Eurofins Panlabs assay | [1] |
Hepatic triglyceride | Significant reduction | HFD-fed diabetic mice | [5] |
The development of GPR119 agonists faced challenges due to poor pharmacokinetics (PK), tachyphylaxis, and insufficient clinical efficacy. Key milestones include:
Table 3: Pharmacokinetic Profile of MK-8282 (Compound 14) [1]
Species | Dose (IV/PO mpk) | CLₚ (mL/min/kg) | Vdss (L/kg) | t₁/₂ (h) | Oral AUC (μM·h) | F (%) |
---|---|---|---|---|---|---|
Rat | 1/30 | 7.3 | 5.8 | 8.8 | 63 | 35 |
Monkey | 1/3 | 3.1 | 2.6 | 12 | 13 | 38 |
Dog | 1/10 | 0.77 | 4.4 | 70 | 131 | 43 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5